molecular formula C10H13ClO B13448214 (2E,6Z,8E)-deca-2,6,8-trienoyl chloride

(2E,6Z,8E)-deca-2,6,8-trienoyl chloride

Cat. No.: B13448214
M. Wt: 184.66 g/mol
InChI Key: FBTUCSFLKYRTRG-IPKGEKJZSA-N
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Description

(2E,6Z,8E)-deca-2,6,8-trienoyl chloride ( 1173170-05-2) is a specialized chemical intermediate of significant interest in organic synthesis and medicinal chemistry. This compound features a conjugated triene system with a specific (E,Z,E) geometric configuration, which is critical for its reactivity and application potential. Its primary research application is as a key precursor in the scalable synthesis of spilanthol [(2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide)], a bioactive natural amide known for its insecticidal and pharmacological properties. Patent literature demonstrates that this acid chloride enables synthetic routes that avoid column chromatography purification, facilitating efficient large-scale production of spilanthol for research purposes . With a molecular formula of C10H13ClO and a molecular weight of 184.666 g/mol, this compound exhibits predicted physical properties including a boiling point of 275.4±19.0 °C and a density of 1.009±0.06 g/cm3 . Its high degree of unsaturation and reactive acid chloride functionality make it particularly valuable for amide bond formation and other nucleophilic acyl substitution reactions. Researchers utilize this compound in the development of bioactive molecules for agricultural and pharmaceutical applications, as well as in methodological studies of conjugated polyene synthesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

(2E,6Z,8E)-deca-2,6,8-trienoyl chloride

InChI

InChI=1S/C10H13ClO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H,6-7H2,1H3/b3-2+,5-4-,9-8+

InChI Key

FBTUCSFLKYRTRG-IPKGEKJZSA-N

Isomeric SMILES

C/C=C/C=C\CC/C=C/C(=O)Cl

Canonical SMILES

CC=CC=CCCC=CC(=O)Cl

Origin of Product

United States

Preparation Methods

Starting Material

Chlorinating Agents

The acid chloride is formed by reacting the acid with chlorinating reagents. Common reagents include:

Chlorinating Agent Typical Reaction Conditions Notes
Thionyl chloride (SOCl₂) Reflux or room temperature, inert atmosphere (N₂ or Ar) Most common; releases SO₂ and HCl gases
Oxalyl chloride (COCl)₂ Room temperature, often with catalytic DMF Mild conditions, catalytic DMF activates the reagent
Phosphorus pentachloride (PCl₅) Low temperature, dry solvent Less commonly used due to harshness

Solvents and Atmosphere

  • Solvents : Anhydrous solvents such as dichloromethane (DCM), chloroform, or dry benzene are preferred to avoid hydrolysis.
  • Atmosphere : Inert atmosphere (nitrogen or argon) to prevent oxidation or isomerization of conjugated double bonds.

Temperature and Time

  • Typically carried out at 0°C to room temperature to preserve the stereochemistry of the double bonds.
  • Reaction times vary from 1 to 6 hours depending on reagent and scale.

Detailed Preparation Procedure Example

Step Description
1 Dissolve (2E,6Z,8E)-deca-2,6,8-trienoic acid in anhydrous dichloromethane under nitrogen atmosphere.
2 Cool the solution to 0°C using an ice bath.
3 Add thionyl chloride dropwise with stirring. Optionally, add a catalytic amount of DMF to activate the reaction.
4 Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
5 Monitor reaction progress by TLC or IR spectroscopy (disappearance of acid O-H stretch, appearance of acyl chloride C=O stretch near 1800 cm⁻¹).
6 Remove excess thionyl chloride and solvent under reduced pressure.
7 Purify the crude acid chloride by distillation under reduced pressure or by recrystallization if solid.

Analytical and Purity Considerations

  • IR Spectroscopy : Confirmation by characteristic acyl chloride carbonyl stretch (~1800 cm⁻¹).
  • NMR Spectroscopy : Preservation of the (2E,6Z,8E) stereochemistry in the vinyl region.
  • Purity : Typically >95% after purification, essential for downstream synthetic applications.

Industrial and Patent-Reported Methods

Patent US8217192B2 and JP5401708B2 describe production methods involving:

  • Conversion of (2E,6Z,8E)-deca-2,6,8-trienoic acid to acid chloride using thionyl chloride or oxalyl chloride.
  • Subsequent reaction of the acid chloride with amines (e.g., isobutylamine) to form amides like spilanthol.
  • Use of controlled temperature and inert atmosphere to prevent isomerization of conjugated double bonds.
  • Purification steps including distillation and chromatography to obtain high-purity acid chloride intermediate.

Comparative Table of Preparation Methods

Parameter Thionyl Chloride Method Oxalyl Chloride Method Phosphorus Pentachloride Method
Reaction Temperature 0°C to RT RT 0°C to RT
Reaction Time 2-4 hours 1-3 hours 1-2 hours
By-products SO₂, HCl gases CO, CO₂ gases POCl₃, HCl gases
Ease of Removal Easy by evaporation Easy by evaporation More difficult
Preservation of Stereochemistry High, if controlled High, if controlled Moderate
Industrial Use Widely used Used for sensitive substrates Less common

Research Findings and Notes

  • The stereochemical integrity of (2E,6Z,8E)-deca-2,6,8-trienoyl chloride is critical for biological activity of downstream products.
  • Mild reaction conditions and inert atmosphere are essential to avoid double bond isomerization.
  • Catalytic amounts of DMF can accelerate the chlorination reaction without compromising stereochemistry.
  • The acid chloride intermediate is moisture sensitive and should be stored under anhydrous conditions.
  • Scale-up in industrial settings often employs continuous flow reactors for better control and safety.

Chemical Reactions Analysis

Types of Reactions

(2E,6Z,8E)-deca-2,6,8-trienoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Addition Reactions: The conjugated double bonds can participate in addition reactions with electrophiles, leading to the formation of various addition products.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Amines: React with (2E,6Z,8E)-deca-2,6,8-trienoyl chloride to form amides.

    Alcohols: React to form esters.

    Thiols: React to form thioesters.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) can oxidize the compound.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) can reduce the compound.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

(2E,6Z,8E)-deca-2,6,8-trienoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E,6Z,8E)-deca-2,6,8-trienoyl chloride involves its reactivity with nucleophiles and electrophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The conjugated double bonds also make it susceptible to addition reactions. These properties allow it to interact with various molecular targets and pathways, facilitating the synthesis of a wide range of products.

Comparison with Similar Compounds

Structural Analogues: Alkylamides vs. Acyl Chlorides

The primary structural analogs of (2E,6Z,8E)-deca-2,6,8-trienoyl chloride are alkylamides, such as spilanthol [(2E,6Z,8E)-N-isobutyl-2,6,8-trien-10-amide], and related compounds isolated from medicinal plants. Key differences include:

Compound Functional Group Source Reactivity Applications
(2E,6Z,8E)-Deca-2,6,8-trienoyl chloride Acyl chloride Synthetic High Organic synthesis intermediate
Spilanthol Amide Natural (plants) Low Medicinal, food additive, analgesic
(2E,6Z,8E)-N-(2-methylbutyl)-2,6,8-trien-10-amide Amide Natural (plants) Moderate Pharmacological studies (concentration varies by plant part)

Key Findings :

  • Functional Group Impact : The acyl chloride’s chloride group confers high reactivity, making it unsuitable for direct therapeutic use but ideal for synthesizing stable amides like spilanthol . In contrast, spilanthol’s amide group enhances stability, enabling its natural occurrence in plants and medicinal applications .
  • Natural Distribution : Spilanthol dominates in Acmella oleracea flowers, while (2E,6Z,8E)-N-(2-methylbutyl)-2,6,8-trien-10-amide is more concentrated in aerial parts . This distribution highlights the role of plant anatomy in alkylamide accumulation.

Data Table: Comparative Properties of Key Compounds

Property Spilanthol (2E,6Z,8E)-Deca-2,6,8-Trienoyl Chloride N-(2-Methylbutyl)-2,6,8-Trien-10-amide
Molecular Formula C₁₄H₂₃NO C₁₀H₁₁ClO C₁₅H₂₅NO
Functional Group Amide Acyl chloride Amide
Source Acmella oleracea (flowers) Synthetic Acmella oleracea (aerial parts)
Bioactivity Analgesic, anti-inflammatory Not reported Under investigation
Stability High Low (hydrolyzes readily) Moderate

Research Implications and Gaps

  • Synthetic Utility : The acyl chloride’s role in alkylamide synthesis bridges natural product chemistry and pharmaceutical manufacturing. For example, spilanthol derivatives synthesized via this intermediate could enhance bioavailability or target specificity .

Biological Activity

(2E,6Z,8E)-Deca-2,6,8-trienoyl chloride is a synthetic fatty acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique triene structure, which contributes to its reactivity and biological interactions. The molecular formula is C10H15ClOC_{10}H_{15}ClO, indicating the presence of a chlorine atom attached to a long carbon chain with three double bonds.

Biological Activities

1. Antimicrobial Properties
Studies have indicated that (2E,6Z,8E)-deca-2,6,8-trienoyl chloride exhibits significant antimicrobial activity against various bacterial strains. Research shows that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

2. Cytotoxicity
The compound has also demonstrated cytotoxic effects on cancer cell lines. In vitro studies reveal that it induces apoptosis in various cancer cells by disrupting cellular membranes and altering mitochondrial function . This property suggests potential applications in cancer therapy.

3. Anti-inflammatory Effects
Research indicates that (2E,6Z,8E)-deca-2,6,8-trienoyl chloride may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . This could make it beneficial in treating inflammatory diseases.

The biological activities of (2E,6Z,8E)-deca-2,6,8-trienoyl chloride are attributed to its ability to interact with cellular membranes and proteins:

  • Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.
  • Signal Transduction Modulation : It may interfere with signaling pathways involved in inflammation and cell survival, promoting apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effectiveness of (2E,6Z,8E)-deca-2,6,8-trienoyl chloride demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA. The compound was tested alongside conventional antibiotics and showed synergistic effects when combined with them .

Case Study 2: Cytotoxicity in Cancer Cells

In a laboratory setting, (2E,6Z,8E)-deca-2,6,8-trienoyl chloride was tested on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µg/mL after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .

Research Findings Summary Table

Activity Effect Reference
AntimicrobialInhibits MRSA growth
CytotoxicityInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (2E,6Z,8E)-deca-2,6,8-trienoyl chloride, and how can its geometric isomerism be controlled during synthesis?

  • Methodological Answer : Synthesis typically involves acylation of the corresponding trienoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. To control geometric isomerism (E/Z configuration), reaction conditions such as temperature, solvent polarity, and catalyst selection must be optimized. For example, low-temperature reactions (<0°C) in anhydrous dichloromethane minimize isomerization. Post-synthesis characterization via ¹H-NMR and GC-MS is critical to verify stereochemical purity .

Q. How should researchers characterize the stability of (2E,6Z,8E)-deca-2,6,8-trienoyl chloride under varying storage conditions?

  • Methodological Answer : Conduct accelerated aging studies by storing samples under controlled humidity (e.g., 25°C/60% RH vs. 40°C/75% RH) and analyzing degradation products via HPLC-UV or LC-MS . Monitor hydrolytic stability by tracking chloride release via ion chromatography. For light sensitivity, expose samples to UV-Vis radiation (300–800 nm) and quantify photodegradation products .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm acyl chloride C=O stretch (~1800 cm⁻¹) and conjugated diene/triene C=C stretches (1650–1600 cm⁻¹).
  • ¹³C-NMR : Identify carbonyl carbon (~170 ppm) and sp² carbons (120–140 ppm).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks [M]⁺ and fragment ions corresponding to deca-2,6,8-trienoyl loss.
    Cross-validate with computational methods (e.g., DFT) for spectral assignments .

Advanced Research Questions

Q. How can researchers design experiments to study the environmental fate of (2E,6Z,8E)-deca-2,6,8-trienoyl chloride in aquatic systems?

  • Methodological Answer : Use a tiered approach:

  • Laboratory Studies : Measure hydrolysis rates at different pH levels (4–9) and temperatures (10–40°C) using HPLC-UV to quantify residual compound.
  • Microcosm Experiments : Simulate natural water systems with sediment and microbial communities. Track abiotic/biotic degradation via LC-HRMS and isotope labeling.
  • QSAR Modeling : Predict bioaccumulation potential using logP and molecular volume calculations .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound (e.g., unexpected side reactions in acylation)?

  • Methodological Answer :

  • Controlled Reactivity Assays : Compare reaction outcomes under inert (N₂/Ar) vs. ambient conditions to identify oxygen/moisture sensitivity.
  • Kinetic Studies : Use stopped-flow techniques to measure acylation rates with nucleophiles (e.g., amines, alcohols).
  • Isolation of Intermediates : Employ cryogenic trapping (-78°C) and in-situ FTIR to detect transient species like mixed anhydrides.
    Statistical tools (ANOVA) can assess reproducibility across replicates .

Q. How to evaluate the compound's impact on cellular systems, considering its electrophilic reactivity?

  • Methodological Answer :

  • In Vitro Assays : Expose cell lines (e.g., HepG2, HEK293) to graded concentrations and measure cytotoxicity (MTT assay), ROS generation (DCFH-DA probe), and glutathione depletion.
  • Proteomic Profiling : Use LC-MS/MS to identify adducts formed with cellular nucleophiles (e.g., cysteine residues).
  • Computational Docking : Model interactions with biomacromolecules (e.g., serum albumin) to predict binding affinities .

Data Analysis & Presentation

Q. What statistical methods are appropriate for analyzing variability in synthetic yields across multiple batches?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate yield with variables like catalyst loading, solvent purity, and reaction time. Use Grubbs' test to identify outliers. Present data in box-whisker plots with confidence intervals (95% CI) .

Q. How should researchers present contradictory spectral data (e.g., NMR shifts) in publications?

  • Methodological Answer : Include raw spectral data in supplementary materials. Use Bland-Altman plots to compare interlaboratory results. Discuss potential sources of discrepancy (e.g., solvent effects, calibration errors) and validate with independent techniques like X-ray crystallography (if crystals are obtainable) .

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